molecular formula C16H20N2O3 B11249224 Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate

Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate

Cat. No.: B11249224
M. Wt: 288.34 g/mol
InChI Key: UHQIZSRDBBZTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{4-OXO-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-3-YL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 2-(4-oxo-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-3-yl)acetate

InChI

InChI=1S/C16H20N2O3/c1-2-21-15(19)9-13-16(20)18-8-7-11-5-3-4-6-12(11)14(18)10-17-13/h3-6,13-14,17H,2,7-10H2,1H3

InChI Key

UHQIZSRDBBZTNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)N2CCC3=CC=CC=C3C2CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-OXO-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-3-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehyde derivatives with amine derivatives and isocyanides through a multi-component reaction, such as the Ugi-type multicomponent condensation . This process is efficient and leads to the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the multi-component reaction conditions to achieve higher yields and purity. Factors such as reaction temperature, solvent choice, and catalyst presence are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-OXO-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

ETHYL 2-{4-OXO-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-3-YL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-OXO-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazinoisoquinoline derivatives, such as:

Uniqueness

ETHYL 2-{4-OXO-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-3-YL}ACETATE is unique due to its specific structural features and the resulting biological activities. Its pyrazinoisoquinoline core provides a versatile scaffold for further functionalization and optimization, making it a valuable compound in various research fields.

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